molecular formula C20H20N2O7 B2479275 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide CAS No. 2034539-26-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2479275
CAS No.: 2034539-26-7
M. Wt: 400.387
InChI Key: DUQARTVYPQSTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide is a chemical compound with the CAS Number 2034539-26-7 and a molecular formula of C20H20N2O7. It has a molecular weight of 400.39 g/mol and is offered with a purity of 95% or higher . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a 1,3-benzodioxole and a 1,4-benzodioxane moiety within its structure. The 1,4-benzodioxane template is a versatile structure in medicinal chemistry, known for its use in designing molecules with a range of biological activities. Historically, derivatives based on this core have been explored as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors. Some derivatives have also been reported to possess antitumor and antibacterial properties . Researchers investigating this compound are likely interested in its potential interactions with these biological targets. Its structural features make it a candidate for further exploration in pharmaceutical and biochemical research. Please inquire for additional details regarding specific application data, sourcing, and licensing.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c23-14(13-2-4-15-18(8-13)27-6-5-26-15)10-22-20(25)19(24)21-9-12-1-3-16-17(7-12)29-11-28-16/h1-4,7-8,14,23H,5-6,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQARTVYPQSTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C. The resulting product is then reduced with lithium tetrahydridoaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound () shares a benzamide core and a hydroxyl-substituted alkyl chain. While it lacks the ethanediamide linker and dual aromatic systems of the target compound, its N,O-bidentate directing group highlights a structural motif relevant to metal-catalyzed C–H functionalization. Key differences include:

  • Reactivity : The ethanediamide linker in the target compound may enable dual coordination sites for metals, whereas the benzamide in provides a single N,O-binding site.
  • Synthetic Utility: Both compounds require multi-step synthesis involving acyl chlorides or carboxylic acids and amino alcohols. However, the target compound’s larger size and stereochemical complexity (due to the hydroxyl-ethyl group) may complicate purification and crystallization .

b. Pharmacopeial Ethanediamide Derivatives The compounds listed in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...) share ethanediamide-like linkages but incorporate peptidic backbones and complex stereochemistry. These pharmacopeial agents are designed for high-affinity interactions (e.g., enzyme inhibition), contrasting with the target compound’s simpler aromatic systems.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Pharmacopeial Ethanediamides
Molecular Weight ~434 g/mol (estimated) 221.29 g/mol 600–700 g/mol
Solubility Low (hydrophobic aromatics) Moderate (polar hydroxyl group) Variable (depends on substituents)
Hydrogen-Bonding Capacity High (amide, hydroxyl groups) Moderate (amide, hydroxyl) High (multiple amides, hydroxyls)
Synthetic Complexity High (multiple heterocycles) Moderate Very High

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes benzodioxole and dihydro-benzodioxin moieties. The synthesis typically involves multi-step organic reactions:

  • Formation of Benzodioxole : Catechol reacts with formaldehyde under acidic conditions.
  • Piperazine Derivative Formation : The benzodioxole intermediate is combined with piperazine.
  • Final Compound Assembly : The piperazine derivative reacts with a hydroxyl-containing ethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The benzodioxole structure is known for its ability to modulate enzyme activity and receptor function.

In Vitro Studies

Recent studies have demonstrated the compound's potential in inhibiting specific kinases associated with cancer and neurological disorders. For instance, it has shown promising results as an inhibitor of DYRK1A, a kinase implicated in neurodegenerative diseases.

CompoundTarget KinaseIC50 (μM)Reference
N-BDZDYRK1A0.090
N-BDZGSK30.064
N-BDZCDK5>10

Antitumor Activity

In studies involving various tumor cell lines (e.g., Huh7, Caco2), the compound exhibited significant antiproliferative effects:

Cell LineIC50 (μM)Activity Description
Huh7<8High sensitivity
Caco2<6Strong inhibition
MDA-MB 231>10Low sensitivity

These results suggest that N-BDZ may serve as a lead compound for developing new anticancer therapies.

Case Study 1: Neurodegenerative Disease Model

In a model of Alzheimer's disease, treatment with N-BDZ resulted in reduced tau phosphorylation levels, indicating its potential neuroprotective effects. The study highlighted the compound's ability to cross the blood-brain barrier and exert therapeutic effects on neuronal cells.

Case Study 2: Fungal Biofilm Inhibition

Another study investigated the compound's efficacy against Candida albicans biofilms. While it did not inhibit biofilm formation alone, it enhanced the effectiveness of existing antifungal treatments when used in combination.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide bond formation between benzodioxole and dihydrobenzodioxin precursors. Key steps include:

  • Coupling reactions : Use coupling agents like EDC/HOBt in DMF to link the benzodioxole-methylamine and hydroxyethyl-dihydrobenzodioxin intermediates .
  • Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on distinguishing amide protons (δ 8.1–8.5 ppm) and hydroxyl groups (δ 4.5–5.0 ppm). 13C^{13}C-NMR can confirm carbonyl carbons (δ 165–170 ppm) .
  • IR : Look for amide C=O stretches (~1650 cm1^{-1}) and aromatic C-H bends (~750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (ESI+) should match the molecular formula (e.g., C21_{21}H20_{20}N2_{2}O6_{6}) with minimal fragmentation .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/enzymes associated with benzodioxole derivatives (e.g., serotonin receptors, cytochrome P450 isoforms) .
  • Assays : Use in vitro models like HEK293 cells transfected with target receptors. Measure IC50_{50} via fluorescence-based calcium flux assays .
  • Controls : Include structurally related analogs (e.g., benzodioxole-thienopyridine derivatives) to assess specificity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction transition states, particularly for amide hydrolysis or oxidation at the benzodioxin moiety .
  • Metabolic Prediction : Tools like GLORY or MetaSite can simulate CYP450-mediated metabolism. Prioritize hydroxylation at the dihydrobenzodioxin ring (C-6 position) .
  • Docking Studies : AutoDock Vina can predict binding affinities to targets like 5-HT2A_{2A} receptors (PDB ID: 6WGT) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Analysis : Re-evaluate assay conditions (e.g., buffer pH, cell line variability). For example, discrepancies in IC50_{50} values may arise from differences in HEK293 vs. CHO cell membranes .
  • Reproducibility Checks : Validate key findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .
  • Data Mining : Use PubChem BioAssay data to cross-reference activity profiles and identify outliers .

Q. What experimental design principles optimize reaction yields while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to variables like temperature (40–80°C), solvent (DMF vs. DMSO), and catalyst loading (0.5–2.0 eq EDC). Response surface methodology can identify optimal conditions .
  • In Situ Monitoring : Use ReactIR to track amide bond formation and detect intermediates .
  • Side-Product Mitigation : Add molecular sieves to control moisture during coupling reactions, reducing hydrolysis byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.